molecular formula C9H5BrClF3O2 B14790205 2-(6-Bromo-3-chloro-2-(trifluoromethyl)phenyl)acetic acid

2-(6-Bromo-3-chloro-2-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B14790205
M. Wt: 317.48 g/mol
InChI Key: QNOFNYBYJADTRW-UHFFFAOYSA-N
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Description

2-(6-Bromo-3-chloro-2-(trifluoromethyl)phenyl)acetic acid is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenyl ring, with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-3-chloro-2-(trifluoromethyl)phenyl)acetic acid typically involves multi-step organic reactions. One common method includes the halogenation of a phenylacetic acid derivative, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-3-chloro-2-(trifluoromethyl)phenyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(6-Bromo-3-chloro-2-(trifluoromethyl)phenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-3-chloro-2-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2-phenylacetic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid

Uniqueness

2-(6-Bromo-3-chloro-2-(trifluoromethyl)phenyl)acetic acid is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H5BrClF3O2

Molecular Weight

317.48 g/mol

IUPAC Name

2-[6-bromo-3-chloro-2-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C9H5BrClF3O2/c10-5-1-2-6(11)8(9(12,13)14)4(5)3-7(15)16/h1-2H,3H2,(H,15,16)

InChI Key

QNOFNYBYJADTRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(F)(F)F)CC(=O)O)Br

Origin of Product

United States

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